(s)-5-Ethyl-dihydro-furan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-ethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHTYHTHYHCDJ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416065 | |
| Record name | AC1NRZFV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41035-07-8 | |
| Record name | AC1NRZFV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41035-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 5 Ethyl Dihydro Furan 2 One and Dihydrofuran 2 One Scaffolds
Chemical Synthesis Approaches
The construction of the dihydrofuran-2-one scaffold, a core component of (S)-5-Ethyl-dihydro-furan-2-one, can be achieved through several chemical synthesis routes. These methods include conventional multi-step pathways, efficient one-pot procedures, and modern catalytic strategies.
Conventional Organic Reaction Pathways for γ-Lactone Formation
The formation of γ-lactones, such as dihydrofuran-2-one, is a fundamental transformation in organic synthesis. Traditional methods often involve the intramolecular cyclization of a linear precursor that already contains the necessary carbon framework and functional groups.
One of the most common conventional methods is the lactonization of γ-hydroxy acids . This intramolecular esterification is often spontaneous for 4-hydroxy acids, which readily cyclize to form the stable five-membered γ-lactone ring. acs.org The reaction can be promoted by acid or heat.
Another classical approach is halolactonization , where an alkene is treated with a halogen source, such as iodine, in the presence of a carboxylic acid. This reaction proceeds through an electrophilic addition to the double bond, with the subsequent intramolecular attack of the carboxyl group to form the lactone ring. acs.org
The Baeyer–Villiger oxidation of cyclic ketones also serves as a conventional route to lactones. In this reaction, a ketone is oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon, thereby expanding the ring to a lactone. acs.org
These conventional pathways, while reliable, often require multiple synthetic steps to prepare the necessary precursors and may involve harsh reaction conditions.
One-Pot Synthesis Techniques for Dihydro-furan-2-ones
To improve efficiency and reduce waste, one-pot synthesis techniques have been developed for the construction of dihydrofuran-2-ones. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.
A notable example is the three-component reaction involving an aldehyde, a β-ketonitrile, and a pyridinium (B92312) salt, which can be performed on a DNA-conjugated aldehyde under mild conditions to produce multi-substituted 2,3-dihydrofurans. nih.gov Another approach involves the imidazole-catalyzed reaction of dimedone, a 2-bromoacetophenone, and various aldehydes in water to yield 2,3-dihydrofuro[3,2-c]dimedones in excellent yields. rsc.org
Furthermore, a one-pot, sequential process combining a trans-selective hydroalumination of propargyl alcohols with a carboxylation reaction using carbon dioxide, followed by acid-mediated intramolecular condensation, provides access to a wide range of α,β-unsaturated γ-butyrolactones. rsc.org These methods offer significant advantages in terms of step economy and operational simplicity.
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
| DNA-conjugated aldehyde, β-ketonitrile, pyridinium salt | Pyridinium ylide | Multi-substituted 2,3-dihydrofuran (B140613) | Modest to excellent | nih.gov |
| Dimedone, 2-bromoacetophenone, aldehyde | Imidazole | 2,3-dihydrofuro[3,2-c]dimedone | 70-99% | rsc.org |
| Propargyl alcohol, CO2 | Hydroalumination/Cu or Ag catalysis | α,β-unsaturated γ-butyrolactone | Good | rsc.org |
Catalytic Strategies for Dihydrofuran Synthesis
Catalytic methods have emerged as powerful tools for the synthesis of dihydrofurans, offering high efficiency and selectivity under mild conditions. Various transition metals have been employed to catalyze the formation of the dihydrofuran ring.
Palladium-catalyzed reactions are prominent in this area. For instance, the intramolecular Heck reaction of appropriate substrates can lead to the formation of dihydrofurans. nih.gov Palladium catalysts have also been utilized in the asymmetric hydrogenation of lactones under base-free conditions, providing access to chiral lactones with high enantioselectivity. rsc.org
Gold-catalyzed cyclization of acetylenic acids is another efficient method for producing γ-lactones. nih.gov These reactions are often compatible with a variety of functional groups. Similarly, copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides using oxygen as the oxidant affords γ-lactones in good to excellent yields. nih.gov
Ruthenium-based catalysts , such as Grubbs' catalysts, are widely used in ring-closing metathesis (RCM) to form cyclic alkenes, which can then be converted to lactones. iupac.org Iron carbonyl complexes have also been shown to catalyze the dehydrogenative lactonization of diols. nih.gov
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |
| Palladium | Asymmetric Hydrogenation | Racemic lactones | Chiral lactones | Base-free, high ee | rsc.org |
| Gold | Cyclization | Acetylenic acids | γ-Lactones | Functional group tolerance | nih.gov |
| Copper | Oxidative Cycloaddition | Alkenes, anhydrides | γ-Lactones | Uses O2 as oxidant | nih.gov |
| Ruthenium | Ring-Closing Metathesis | Dienes | Cyclic alkenes | Forms various ring sizes | iupac.org |
| Iron | Dehydrogenative Lactonization | Diols | Lactones | Avoids over-oxidation | nih.gov |
Enantioselective Synthesis Strategies for Chiral Dihydrofuran-2-ones
The synthesis of enantiomerically pure this compound requires strategies that can control the stereochemistry at the C5 position. Asymmetric organocatalysis and the use of chiral auxiliaries are two powerful approaches to achieve this.
Asymmetric Organocatalytic Domino Michael-SN2 Reactions
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. nih.gov Domino reactions, where a single event triggers a cascade of transformations, are particularly attractive for building molecular complexity in a single step.
The asymmetric synthesis of chiral γ-lactones can be achieved through organocatalytic domino reactions. For example, a catalytic enantioselective synthesis of dihydrofurans has been developed involving the reaction of 1,3-dicarbonyl compounds with (E)-β,β-bromonitrostyrenes in the presence of a chiral bifunctional thiourea (B124793) catalyst. This domino Michael addition-alkylation reaction provides polysubstituted dihydrofurans in good yields and high enantioselectivities.
Another approach is the organocatalytic Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini reaction, which yields α,γ-substituted chiral γ-lactones. acs.org This one-pot sequential process allows for the construction of structurally diverse chiral lactones. acs.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A common strategy for the synthesis of chiral γ-lactones involves the use of Evans oxazolidinone auxiliaries . In this approach, an N-acyl oxazolidinone is first prepared. Deprotonation of this species forms a chiral enolate, which can then undergo a diastereoselective alkylation reaction. For the synthesis of this compound, the enolate could be reacted with a suitable electrophile, followed by cyclization and removal of the auxiliary.
Another well-established method utilizes SAMP/RAMP hydrazones , developed by Enders. These chiral hydrazones, derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine, can be used for the asymmetric α-alkylation of ketones and aldehydes. To synthesize this compound, a ketone would first be converted to its SAMP hydrazone. Deprotonation followed by alkylation with an ethyl halide would introduce the ethyl group stereoselectively. Subsequent ozonolysis or hydrolysis would then yield the chiral ketone, which could be further transformed into the target lactone.
Prolinol-based chiral auxiliaries have also been compared for the stereoselective synthesis of γ-butyrolactones through a sequence of N-acylation, C(α)-allylation, and iodolactonization.
| Chiral Auxiliary | Key Intermediate | Reaction Type | Stereochemical Control | Reference |
| Evans Oxazolidinone | Chiral Enolate | Diastereoselective Alkylation | Steric hindrance from the auxiliary | |
| SAMP/RAMP Hydrazone | Chiral Azaenolate | Asymmetric α-Alkylation | Steric hindrance from the pyrrolidine (B122466) ring | |
| Prolinol-based | N-Acyl derivative | Allylation/Iodolactonization | Auxiliary directs the approach of the electrophile |
Diastereoselective and Enantioselective Cycloaddition Reactions
The construction of the dihydrofuran-2-one core through cycloaddition reactions represents a powerful and atom-economical approach in modern organic synthesis. These methods are particularly valued for their ability to establish multiple stereocenters with a high degree of control.
A variety of cycloaddition strategies have been developed, including [4+1], [3+2], and [8+2] cycloadditions, to access highly substituted dihydrofurans and their lactone analogues. nih.govnih.govnih.gov Copper-catalyzed asymmetric [4+1] cycloadditions of α,β-unsaturated ketones with diazoacetates have been shown to produce highly substituted 2,3-dihydrofurans. nih.gov Through the use of a planar-chiral bipyridine ligand (bpy*), these reactions can achieve good yields, high diastereoselectivity (dr), and excellent enantiomeric excess (ee). nih.gov The resulting 2,3-dihydrofuran products are versatile intermediates that can be converted into various functionalized tetrahydrofurans without loss of stereochemical integrity. nih.gov
Gold-catalyzed reactions have also emerged as a potent tool. For instance, a gold(I)-catalyzed formal [4+1] cycloaddition between α-diazoesters and propargyl alcohols provides access to a diverse range of 2,5-dihydrofurans, tolerating a wide array of functional groups. organic-chemistry.org
Furthermore, [3+2] cycloadditions are a common strategy. The reaction of pyridinium ylides with 2-nitrobenzofurans, for example, enables a double-dearomative [3+2] cycloaddition to assemble complex spiroindolizidine-fused dihydrobenzofurans with high diastereoselectivity. nih.gov Intramolecular silyl (B83357) nitronate cycloadditions (ISNC) of propargylic nitroethers offer another pathway to novel 2H,5H-dihydrofuran-3-yl ketones. nih.gov Organocatalysis provides an alternative approach; Brønsted base activation of 5-substituted-furan-2(3H)-ones can generate dienolates that act as 2π-components in diastereoselective [8+2]-cycloadditions with 8,8-dicyanoheptafulvene, leading to polycyclic products that contain the γ-butyrolactone motif. nih.govresearchgate.net
Table 1: Examples of Diastereoselective and Enantioselective Cycloaddition Reactions for Dihydrofuran Scaffolds
| Cycloaddition Type | Catalyst/Conditions | Reactants | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| [4+1] | Copper/bpy* ligand | Enones and Diazoacetates | 2,3-Dihydrofurans | Good dr and ee | nih.gov |
| [4+1] | Gold(I) catalyst | α-Diazoesters and Propargyl Alcohols | 2,5-Dihydrofurans | Not specified | organic-chemistry.org |
| [8+2] | Organocatalytic Brønsted base | 5-Substituted-furan-2(3H)-ones and 8,8-Dicyanoheptafulvene | Polycyclic γ-butyrolactones | Diastereoselective | nih.govresearchgate.net |
| [3+2] | Base-catalyzed tandem reaction | Pyridinium ylides and 2-Nitrobenzofurans | Spiroindolizidine-fused dihydrobenzofurans | High diastereoselectivity | nih.gov |
| [3+2] | N-Heterocyclic Carbene (NHC) | Aromatic aldehydes and 2-Haloenals | Functionalized γ-lactones | Not specified | rsc.org |
Biocatalytic and Enzymatic Production Routes
Biocatalysis has gained significant attention as a sustainable and highly selective alternative to traditional chemical synthesis for producing lactones. nih.gov These methods leverage the intrinsic selectivity of enzymes to create chiral molecules with high purity, often under mild, environmentally benign conditions. nih.gov
Three primary biocatalytic strategies for lactone synthesis have been established: Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of γ- and δ-ketoesters. nih.gov The enzymatic Baeyer-Villiger oxidation, mediated by Baeyer-Villiger monooxygenases (BVMOs), is particularly noteworthy. These enzymes activate molecular oxygen using cofactors like NADH or NADPH to oxidize cyclic ketones to their corresponding lactones via a Criegee intermediate. nih.gov
Another powerful approach involves microbial fermentation. Specific microorganisms, such as Saccharomyces cerevisiae, Debaromyces hansenii, or Candida boidinii, can be cultured aerobically in a medium containing a suitable hydroxy fatty acid substrate. google.com The microorganism metabolizes the substrate through β-oxidation to produce a γ-hydroxy alkanoic acid, which subsequently undergoes spontaneous or induced lactonization to form the desired γ-lactone. google.com This process is particularly useful for producing food-grade flavor and fragrance compounds. google.com
Enzyme-Mediated Functionalization of Furanone Precursors
The direct enzymatic functionalization of furan-based precursors represents a cutting-edge strategy for synthesizing complex lactones. nih.gov This approach circumvents traditional multi-step synthetic sequences by using engineered enzymes to perform specific, often novel, chemical transformations.
A prime example is the use of engineered cytochrome P450 enzymes, termed "carbene transferases," to catalyze intramolecular carbene C-H insertions. nih.gov By starting with a simple diazo compound, directed evolution of a P450 variant can generate a biocatalyst with high activity and enantioselectivity (>99% e.e.) for constructing 5-membered γ-lactones. nih.gov This "new-to-nature" C-C bond-forming strategy complements natural biosynthetic pathways and expands the accessible structural diversity of lactones. nih.gov
Furthermore, whole-cell biocatalysis using recombinant microorganisms like Escherichia coli is a robust method for transforming biomass-derived furan (B31954) compounds. researchgate.netnih.gov For instance, recombinant E. coli cells expressing enzymes such as 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) or vanillin (B372448) dehydrogenase can selectively oxidize furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable derivatives like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with yields of 95-98%. researchgate.netresearchgate.net While not a direct synthesis of this compound, these systems demonstrate the immense potential of using engineered metabolic pathways and enzyme cascades to functionalize furan rings, which are structural precursors to furanones and dihydrofuranones. nih.govrsc.org
Table 2: Biocatalytic and Enzymatic Transformations for Lactone and Furan Derivative Synthesis
| Enzyme/Biocatalyst | Transformation Type | Substrate(s) | Product(s) | Key Features | Reference |
|---|---|---|---|---|---|
| Engineered Cytochrome P450 (P411-LAS-5247) | Intramolecular Carbene C-H Insertion | Diazo compounds | γ-Lactones | High activity and enantioselectivity (>99% ee) | nih.gov |
| Baeyer-Villiger Monooxygenases (BVMOs) | Baeyer-Villiger Oxidation | Cyclic ketones | Lactones | Requires NADPH or NADH cofactor | nih.gov |
| Saccharomyces cerevisiae (whole cell) | β-Oxidation and Lactonization | Hydroxy fatty acids | γ-Lactones | Aerobic fermentation for food-grade products | google.com |
| Recombinant E. coli (expressing SAPDH) | Aldehyde Oxidation | Furfural, 5-Hydroxymethylfurfural (HMF) | 2-Furoic acid, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | High yield (95-98%) and substrate tolerance | researchgate.net |
| Shimia marina Transaminase (SMTA) | Reductive Amination | Furan aldehydes (e.g., HMF) | Furfurylamines | Enables one-pot synthesis of diamines from dialdehydes | nih.gov |
Chemical Reactivity and Derivative Chemistry of S 5 Ethyl Dihydro Furan 2 One
Transformations Involving the Ethyl Substituent
The ethyl group at the C5 position is generally less reactive than the lactone ring. However, under specific conditions, it can undergo transformations. In combustion studies of related compounds like 2-ethylfuran, unimolecular decomposition involves the cleavage of C-H bonds on the ethyl side chain to form radical species. mdpi.com By analogy, radical-based reactions could potentially functionalize the ethyl group of (S)-5-ethyl-dihydro-furan-2-one without disrupting the lactone ring. Such transformations would likely require harsh conditions, such as high temperatures or the use of potent radical initiators.
Synthesis of Novel this compound Derivatives and Analogs
The synthesis of new derivatives and analogs from this compound primarily involves reactions that modify the carbon backbone or introduce new functional groups while preserving the chiral center.
Alkylation and acylation reactions are key methods for creating new carbon-carbon bonds and introducing functional groups. The carbon atom alpha to the carbonyl group (C3) of the lactone can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. wikipedia.org This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield α-substituted derivatives of this compound.
Modern synthetic methods have also been developed for the synthesis of alkyl-substituted lactones. For example, an efficient photoredox-catalyzed alkylation–lactonization of alkenoic acids has been demonstrated, providing a pathway to various alkyl-substituted lactones under mild, redox-neutral conditions. acs.org
Table 2: Potential Alkylation and Acylation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| α-Alkylation | 1. LDA 2. R-X (Alkyl halide) | 3-Alkyl-5-ethyl-dihydro-furan-2-one |
| α-Acylation | 1. LDA 2. R-COCl (Acyl chloride) | 3-Acyl-5-ethyl-dihydro-furan-2-one |
The lactone moiety and the dihydrofuran ring can undergo various oxidation and reduction reactions. The carbonyl group of the lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 1,4-diol (hexane-1,4-diol). The biosynthesis of related γ-butyrolactone hormones involves the reduction of a butenolide precursor. acs.org
Oxidation reactions can target the dihydrofuran ring. For instance, the anodic oxidation of furans is a known method to produce 2,5-dihydroxy-2,5-dihydrofurans. acs.org While this compound is already partially saturated, specific oxidizing agents could potentially introduce further functionality, such as a hydroxyl group or a double bond, depending on the reaction conditions. The oxidation of related furan (B31954) compounds, like 5-hydroxymethylfurfural (B1680220), to furan-2,5-dicarboxylic acid demonstrates the possibility of oxidizing the heterocyclic ring system. nih.gov
Nucleophilic Substitution and Coupling Reactions
The chemical reactivity of this compound, a γ-lactone, is dominated by the electrophilic character of the carbonyl carbon within its strained five-membered ring. This makes it susceptible to attack by a variety of nucleophiles. The primary reaction pathway involves nucleophilic acyl substitution, which proceeds via a ring-opening mechanism. This reaction breaks the ester bond to yield derivatives of 4-hydroxyhexanoic acid.
Under the influence of strong, non-nucleophilic bases, it is also possible to generate a carbanion at the C3 position (α to the carbonyl group). This enolate can then react with various electrophiles, allowing for functionalization at this position. This type of reactivity has been demonstrated in related furanone systems, such as the anion of 5-(ethylthio)furan-2(5H)-one, which undergoes regioselective reactions with electrophiles acs.org.
While the saturated ring of this compound is not directly suitable for common cross-coupling reactions, it can serve as a precursor to unsaturated derivatives that are amenable to such transformations. For instance, elimination reactions can introduce a double bond into the ring, creating a butenolide structure. These α,β-unsaturated lactones can then participate in palladium-catalyzed reactions. The Mizoroki-Heck reaction, for example, has been effectively used with cyclic olefins like 2,3-dihydrofuran (B140613) to couple them with aryl and vinyl bromides, often with high enantioselectivity when using appropriate chiral ligands organic-chemistry.org. Similarly, related furanone structures have been utilized in intramolecular Heck and Stille coupling reactions as key steps in the synthesis of complex natural products researchgate.net.
Table 1: Representative Nucleophilic and Coupling Reactions on Furanone Scaffolds
| Reaction Type | Substrate Class | Reagent/Catalyst | Product Type | Research Finding |
| Nucleophilic Attack | γ-Lactone | Hydroxides, Alkoxides, Amines | Ring-opened 4-hydroxyhexanoic acid derivatives | The lactone ester bond is cleaved by the nucleophile. |
| α-Carbon Alkylation | Furanone Anion | Strong Base (e.g., LDA), Electrophile (e.g., Alkyl Halide) | α-Substituted Lactone | Anion of 5-(ethylthio)furan-2(5H)-one reacts regioselectively with electrophiles acs.org. |
| Mizoroki-Heck Reaction | Dihydrofuran | Pd Catalyst, Chiral Ligand, Aryl Bromide | 2-Aryl-2,5-dihydrofuran | Asymmetric intermolecular Heck reactions on cyclic olefins yield products with high enantioselectivity organic-chemistry.org. |
| Intramolecular Heck Coupling | Functionalized Furanone | Pd Catalyst | Fused-ring system | Used as a key step in the synthesis of Biselyngbyolide B researchgate.net. |
Development of Polymeric Derivatives
This compound, also known as γ-caprolactone, is a valuable monomer for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). This process leverages the inherent ring strain of the lactone to drive polymerization, resulting in the formation of poly(γ-caprolactone), a material with potential applications in the biomedical field. The polymerization can be initiated by a range of catalytic systems, including metallic compounds and organocatalysts, which allows for control over the polymer's molecular weight, architecture, and properties.
Catalytic Systems and Mechanisms
Metal-based catalysts are widely employed for the ROP of lactones. One of the most common and FDA-approved catalysts is stannous 2-ethylhexanoate, often referred to as tin(II) octoate or Sn(Oct)₂ researchgate.netnih.gov. Typically used with a co-initiator containing a hydroxyl group, such as an alcohol, the polymerization proceeds via a coordination-insertion mechanism researchgate.net. In this mechanism, the carbonyl oxygen of the lactone monomer coordinates to the tin metal center. This is followed by a nucleophilic attack of the alcohol-derived alkoxide on the carbonyl carbon, leading to the opening of the ring and the extension of the polymer chain researchgate.net. Zinc-based complexes have also been explored and show high efficiency, operating through a similar coordination-insertion pathway rsc.org.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP nih.gov. Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective for the controlled polymerization of lactones like 1,5-dioxepan-2-one (B1217222) (DXO), which is structurally related to γ-caprolactone nih.gov. These catalysts can operate through different mechanisms; for example, TBD can act as a nucleophilic catalyst, directly attacking the monomer to initiate polymerization, while DBU can activate a co-initiator (like an alcohol) to trigger the reaction nih.gov.
Polymer Synthesis and Properties
The choice of catalyst and reaction conditions significantly influences the outcome of the polymerization. Bulk polymerization at elevated temperatures (e.g., 140-180 °C) using Sn(Oct)₂ can produce high molecular weight polyesters in a short timeframe nih.gov. Organocatalyzed polymerizations can proceed under milder conditions and offer excellent control over the polymer's molecular weight distribution, often resulting in low polydispersity indices (PDI) nih.gov.
Furthermore, this compound can be copolymerized with other cyclic monomers, such as ε-caprolactone (CL) or lactide (LA), to create random or block copolymers nih.gov. This strategy allows for the fine-tuning of the resulting material's properties, including its degradation rate, thermal characteristics, and mechanical strength.
Another approach to creating polymeric derivatives involves first chemically modifying the lactone. For example, related furanones like dihydro-5-hydroxyl furan-2-one have been converted into acrylic monomers. These new monomers can then be polymerized using various techniques, including bulk, solution, emulsion, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to yield high molecular weight polymers with glass transition temperatures (Tg) around 105-108 °C acs.org.
Table 2: Research Findings on Ring-Opening Polymerization of Lactones
| Monomer | Catalyst / Initiator | Polymerization Type | Key Findings | Reference |
| ε-Caprolactone (ε-CL) | Sn(Oct)₂ / n-Hexanol | Non-isothermal DSC & Bulk ROP | Activation energy for polymerization was determined (65-80 kJ/mol). High molecular weight PCL was synthesized at 180 °C. | nih.gov |
| 1,5-Dioxepan-2-one (DXO) | TBD, DBU / BnOH | Organocatalytic ROP | Polymerization was controlled, yielding polymers with predictable molecular weights and low PDI. TBD acts via a nucleophilic mechanism. | nih.gov |
| l-Lactide (LLA) & DXO | Sn(Oct)₂ | Theoretical Study (DFT) | Supported a coordination-insertion mechanism. The rate-determining step is the nucleophilic attack of the alkoxide on the monomer's carbonyl carbon. | researchgate.net |
| Dihydro-5-hydroxyl furan-2-one derivative | AIBN / K₂S₂O₈ | Radical Polymerization (Bulk, Solution, Emulsion) | Acrylate derivative of the lactone was polymerized. Emulsion polymerization yielded high molecular weight polymer (Tg ≈ 108 °C). | acs.org |
Structure Activity Relationship Sar Studies of S 5 Ethyl Dihydro Furan 2 One Analogs
Identification of Key Structural Determinants for Biological Potency
The biological potency of furanone analogs is highly dependent on the specific chemical functionalities at various positions of the heterocyclic ring. Research has identified several key structural features that govern the activity of these compounds, particularly as quorum sensing (QS) inhibitors and modulators of GABA(A) receptors.
The Lactone Ring: The α-methylene-γ-butyrolactone ring itself is considered a natural pharmacophore, particularly for antifungal properties. nih.gov The core lactone structure is essential for binding to target proteins.
Substituents at the 5-position: The side chain at the C-5 position is a critical determinant of potency and specificity. Studies on Streptomyces coelicolor butanolides (SCBs), a class of GBL hormones, revealed that both the length and branching of the alkyl side chain significantly impact activity. acs.org For instance, analogs with a methyl branch at carbon 6 of the side chain showed high potency, whereas branches closer to the ring (at carbons 3 or 4) were much less effective. acs.org Furthermore, the exocyclic hydroxyl group at this position is essential for potent activation in SCB-type hormones. acs.org
Halogenation: The introduction of halogens, particularly bromine, onto the furanone ring is a well-established strategy for enhancing biological activity, especially for quorum sensing inhibition. nih.gov Halogenated furanones, both natural and synthetic, can effectively inhibit biofilm formation. researchgate.net The presence of halogens is thought to improve binding against various QS receptors. nih.gov
Substituents at the 3-position: Modifications at the C-3 position can dramatically alter the pharmacological profile. In one study, fluorination of an ethyl group at C-3 was investigated. nih.gov While introducing two fluorine atoms at the methylene (B1212753) carbon did not significantly change the compound's anticonvulsant action, fluorination at the terminal methyl carbon (creating a trifluoroethyl group) transformed the molecule into a convulsant. nih.gov This highlights that the specific placement of substituents and their electronic properties can switch a compound's primary biological effect, likely due to altered interactions with the picrotoxin (B1677862) binding site on GABA(A) receptors. nih.gov
Aromatic Substituents: The addition of aromatic rings to the furanone scaffold has proven to be a successful strategy. C-5 aromatic substituted furanones, for example, have shown remarkable inhibition of both biofilm formation and virulence factor production in Pseudomonas aeruginosa. nih.govresearchgate.net
The following table summarizes the influence of various structural modifications on the biological potency of furanone analogs.
| Scaffold Position Modified | Type of Modification | Observed Effect on Potency | Target/Activity |
| C-5 Side Chain | Variation in alkyl chain length and branching | Potency is highly sensitive; branches at C-6 are tolerated, while branches at C-3/C-4 reduce activity. acs.org | Hormone activity (Streptomyces) |
| C-5 Side Chain | Addition of an exocyclic hydroxyl group | Essential for potent activation. acs.org | Hormone activity (Streptomyces) |
| C-5 Position | Introduction of aromatic rings | Remarkable inhibition of biofilm and virulence factors. nih.govresearchgate.net | Quorum Sensing Inhibition |
| C-3 and C-4 Positions | Halogenation (e.g., bromine) | Enhanced inhibitory activity. nih.govnih.gov | Quorum Sensing Inhibition |
| C-3 Side Chain | Fluorination at different carbons of an ethyl group | Can switch activity from anticonvulsant to convulsant. nih.gov | GABA(A) Receptor Modulation |
| α-position (C-2) | Introduction of a methylene group (α-methylene-γ-butyrolactone) | Confers antifungal properties. nih.gov | Antifungal Activity |
Rational Design and Synthesis of Modified Furanone Scaffolds
The insights gained from SAR studies guide the rational design of new furanone analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process involves identifying a lead compound or a privileged scaffold and then planning systematic modifications to enhance its interaction with a biological target. nih.govump.edu.pl
The synthesis of these designed analogs often begins with a core furanone structure. For example, researchers have used 5-hydroxyl-3,4-halogenated-5H-furan-2-ones as a starting point to synthesize a library of analogs by introducing various alkyl chains and aromatic rings at the C-5 position. nih.govresearchgate.net Another approach involved designing and synthesizing four distinct series of derivatives based on a 4-fluorophenyl-5-methylene-2(5H)-furanone scaffold to explore their potential as quorum sensing inhibitors. nih.gov
A variety of synthetic methodologies have been developed to construct the furanone ring and its derivatives:
Cycloisomerization: Substituted 3(2H)-furanones can be synthesized in good yields by the cycloisomerization of γ-hydroxyalkynones or allenic hydroxyketones, sometimes using metal catalysts or even under catalyst-free conditions in water. organic-chemistry.org
Domino Reactions: An unexpected domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids has been shown to afford 4-cyano-3(2H)-furanones in good yield. organic-chemistry.org
Oxidation of Furans: The oxidation of furan (B31954) and its derivatives, such as furfural, using hydrogen peroxide can yield 2(5H)-furanone and its homologs. researchgate.net
Multi-step Synthesis from Benzofurans: Complex benzofuranone derivatives have been synthesized through multi-step reaction sequences, including one-step cyclizations, reduction of nitro groups, and substitution reactions to build the final analogs. nih.gov
This table outlines some of the synthetic strategies employed in creating modified furanone scaffolds.
| Starting Scaffold/Reagent | Synthetic Method | Resulting Modified Scaffold |
| 5-hydroxyl-3,4-halogenated-5H-furan-2-ones | Addition of alkyl chains, vinyl bromide, or aromatic rings | C-5 substituted halogenated furanones. nih.govresearchgate.net |
| 4-fluorophenyl-5-methylene-2(5H)-furanone | Synthesis of four distinct derivative series | Variously substituted 4-fluorophenyl-5-methylene-2(5H)-furanones. nih.gov |
| γ-hydroxyalkynones | Gold-catalyzed cycloisomerization | Substituted 3(2H)-furanones. organic-chemistry.org |
| Furfural | Oxidation with hydrogen peroxide | 2(5H)-furanone. researchgate.net |
| Nitrosalicylaldehydes | Multi-step sequence: cyclization, reduction, substitution | Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal of QSAR is not only to understand the relationship between structure and activity but also to use the resulting model to predict the potency of new, unsynthesized compounds. researchgate.netnih.gov
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, hydrophobic, and topological properties). These descriptors are then used as independent variables in a statistical model to predict the dependent variable (biological activity). frontiersin.org
Key aspects of QSAR modeling include:
Model Building: Various statistical and machine learning methods can be used to build the model. These range from linear methods like the Heuristic Method (HM) to more complex, non-linear algorithms such as Support Vector Regression (SVR) and Random Forest (RF). frontiersin.org
Descriptor Selection: A crucial step is selecting the most relevant descriptors that contribute to the biological activity. For instance, in a QSAR study of monocarboxylate transporter 1 (MCT1) inhibitors, the relative negative partial charge was found to be a highly significant descriptor. researchgate.net
Validation: The predictive power and robustness of a QSAR model must be rigorously tested using techniques like leave-one-out cross-validation (LOOCV) and external validation with a test set of compounds not used in model training. frontiersin.org
While specific QSAR studies focused solely on (S)-5-Ethyl-dihydro-furan-2-one are not prevalent, the methodology has been applied to the broader class of γ-butyrolactone derivatives and other relevant heterocyclic compounds. nih.govacs.org These studies provide a framework for how QSAR can be applied to furanone analogs to guide the design of more potent molecules.
| Compound Class | Biological Activity Modeled | Modeling Technique | Key Descriptors/Notes |
| Amide Derivatives | Xanthine Oxidase Inhibition | Support Vector Regression (SVR), Random Forest (RF) | Demonstrates the use of non-linear machine learning models for QSAR. frontiersin.org |
| Thieno[2,3-d]pyrimidine-2,4-diones | Monocarboxylate Transporter 1 (MCT1) Inhibition | Multiple Linear Regression | Identified relative negative partial charge (PEOE_RPC-) as a key descriptor for binding affinity. researchgate.net |
| γ,γ-dimethyl-γ-butyrolactone derivatives | Contact Allergenic Potential | Regression Analysis | An early example of applying QSAR to understand the skin sensitization potential of lactones. nih.gov |
Computational Chemistry Approaches (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking, provides powerful tools for visualizing and predicting how furanone analogs interact with their biological targets at an atomic level. researchgate.net Molecular docking simulations place a ligand (the furanone analog) into the three-dimensional structure of a protein's binding site and calculate a score that estimates the binding affinity. ijper.org
These studies are instrumental in:
Elucidating Binding Modes: Docking can reveal the likely orientation of the ligand within the binding pocket and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov
Explaining SAR Data: Docking can provide a molecular basis for experimentally observed SAR. For example, docking studies of marine-derived furanones into the quorum-sensing receptors of P. aeruginosa (LasR and RhlR) revealed that furanones with shorter alkyl side chains form stronger bonds with RhlR, and that the presence of halogens improves binding, corroborating experimental findings. nih.gov
Target Identification: In silico docking can be used to screen a library of compounds against various potential protein targets to generate hypotheses about their mechanism of action. ijper.orgmdpi.com
A molecular docking study of furan-azetidinone hybrids against several E. coli enzymes identified enoyl reductase as a promising target, with compounds 4D and 4E showing the best docking scores and specific binding interactions. ijper.org Similarly, docking was used to rationalize the potent inhibitory activity of a benzofuran (B130515) derivative (compound 2h) against PTP1B, suggesting that the electron-rich 3,5-dimethoxyphenyl ring facilitates favorable interactions with protein residues. nih.gov These computational insights are invaluable for the rational design of new, more effective inhibitors. nih.gov
| Furanone Analog/Scaffold | Protein Target | Key Binding Site Interactions | Docking Score/Binding Energy |
| Marine-derived Furanones | Quorum Sensing Receptors (LasR, RhlR, PqsR) | Stabilized by interactions with key residues like Tyr-56, Trp-60, Ser-129 (in LasR). Shorter alkyl chains and halogens improved binding. nih.gov | Not specified |
| Furan-azetidinone hybrids | Enoyl reductase (E. coli) | Hydrogen bonding and hydrophobic interactions within the active site. ijper.org | GScore: -8.08 kcal/mol (for compound 4E) |
| 5-Acetyl-2-aryl-6-hydroxybenzofurans | Protein-tyrosine phosphatase 1B (PTP1B) | Non-covalent interactions involving the 3,5-dimethoxyphenyl ring. nih.gov | Not specified |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | MurB enzyme | Hydrogen bonds with residues like Ser119, Asn143, and Gly144. nih.gov | Binding Energy: -9.04 kcal/mol (for compound 5b) |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of (s)-5-Ethyl-dihydro-furan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming its constitution.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts in the ¹H NMR spectrum of 5-ethyldihydro-2(3H)-furanone are characteristic of the lactone structure. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The carbonyl carbon of the lactone ring is typically observed at a significantly downfield shift. nih.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton and carbon signals, confirming the direct attachment of specific protons to specific carbon atoms. This is invaluable for unambiguous assignment of all NMR signals. nih.gov
Table 1: NMR Spectroscopic Data for 5-Ethyldihydro-2(3H)-furanone (Data sourced from publicly available spectral databases for the racemate)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J) |
| C=O | - | ~177 | - |
| C-5 | ~4.5 | ~80 | Multiplet |
| C-2 | ~2.5 | ~29 | Multiplet |
| C-3 | ~1.9, ~2.2 | ~28 | Multiplet |
| -CH₂- (ethyl) | ~1.7 | ~28 | Multiplet |
| -CH₃ (ethyl) | ~0.9 | ~9 | Triplet |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data presented is typical for the racemic mixture.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In its standard form, MS is used to determine the molecular weight of this compound. Electron Ionization (EI) is a common method for generating ions. The resulting mass spectrum shows a molecular ion peak [M]⁺ and various fragment ions. The fragmentation pattern is a molecular fingerprint that can aid in identification. For γ-hexalactone, a prominent fragment ion is observed at m/z 85, resulting from the loss of the ethyl group. nih.govmassbank.eu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Mass Spectrometry Data for 5-Ethyldihydro-2(3H)-furanone (γ-Hexalactone)
| Technique | Ion Type | Molecular Formula | Calculated m/z | Observed m/z | Key Fragment Ions (m/z) |
| MS (EI) | [M]⁺ | C₆H₁₀O₂ | 114.0681 | 114 | 85, 56, 29 |
| HRMS | [M+H]⁺ | C₆H₁₁O₂ | 115.0754 | 115.0753 | - |
(Data sourced from publicly available spectral databases for the racemate) nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring is the most prominent feature. nih.gov
Table 3: Key IR Absorption Bands for 5-Ethyldihydro-2(3H)-furanone
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (lactone) | ~1770 | Strong, sharp absorption |
| C-O (ester) | ~1180 | Strong absorption |
| C-H (alkane) | ~2870-2960 | Stretching vibrations |
(Data sourced from publicly available spectral databases for the racemate) nih.gov
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Given the chiral nature of the molecule, methods capable of separating enantiomers are particularly important.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is widely used for the analysis of volatile and semi-volatile compounds like γ-hexalactone. medchemexpress.comymdb.ca For chiral analysis, a chiral stationary phase is required in the GC column to separate the (S) and (R) enantiomers. gcms.cz The separated enantiomers are then detected and quantified by the mass spectrometer. This method is crucial for determining the enantiomeric excess (e.e.) of this compound in a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of chiral compounds. nih.govchromatographyonline.com For the separation of the enantiomers of 5-Ethyl-dihydro-furan-2-one, a chiral stationary phase (CSP) is employed. nih.gov Polysaccharide-based CSPs are commonly used for this purpose. The choice of mobile phase is optimized to achieve baseline separation of the (S) and (R) enantiomers. HPLC can be used for both analytical quantification and preparative separation to isolate pure enantiomers.
Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GLC)
The assessment of enantiomeric purity is essential to ensure the desired sensory properties of this compound, as the (R)-enantiomer possesses a different aroma profile. scentree.co Chiral High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), are the most powerful and widely used techniques for separating and quantifying enantiomers. nih.govnih.gov These methods rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. nih.govyoutube.com
Chiral Gas-Liquid Chromatography (GLC/GC)
Chiral GC is particularly well-suited for the analysis of volatile compounds like γ-lactones. gcms.cz The most common approach involves the use of capillary columns coated with derivatized cyclodextrins as the chiral stationary phase. gcms.czsigmaaldrich.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, and the stability of these complexes differs between the (R) and (S) forms, enabling their separation. researchgate.net
For γ-lactones, modified β- and γ-cyclodextrins are frequently employed. The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two separated enantiomers. While specific application notes detailing the separation of γ-hexalactone are widespread in industrial literature, peer-reviewed studies often focus on the synthesis and enantioselective production rather than exhaustively detailing the routine analytical separation parameters. However, based on established methods for similar γ-lactones, a typical analysis would be structured as follows. nih.govresearchgate.net
Table 1: Representative Chiral GLC Parameters for γ-Lactone Enantioseparation
| Parameter | Typical Value / Type |
| Column (CSP) | Derivatized Cyclodextrin (e.g., 2,3-di-O-acetyl-6-O-TBDMS-β-CD) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 220-250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 60 °C to 220 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Elution Order | Dependent on the specific CSP used |
Chiral High-Performance Liquid Chromatography (HPLC)
While GLC is common for volatile lactones, chiral HPLC offers an alternative, particularly for less volatile derivatives or when derivatization is undesirable. nih.govacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including lactones. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com
The choice of mobile phase is crucial and depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are used. In reversed-phase mode, mixtures of water, acetonitrile, or methanol (B129727) are employed. nih.govsigmaaldrich.com
Table 2: Illustrative Chiral HPLC Parameters for Lactone Enantioseparation
| Parameter | Typical Value / Type |
| Column (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detector | UV (at low wavelength, ~210 nm) or Refractive Index (RI) |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration and detailed information about its molecular conformation. researchgate.netnih.govresearchgate.net The technique works by diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space. gcms.cz
For a chiral molecule, determining the absolute configuration (i.e., distinguishing the (S)-enantiomer from the (R)-enantiomer) is possible through the analysis of anomalous dispersion effects. nih.gov This effect, which is most pronounced when heavier atoms are present, allows for the correct assignment of the molecule's handedness. nih.gov
A search of crystallographic databases indicates that the crystal structure of this compound itself has not been publicly reported. The compound is a liquid at room temperature, which complicates obtaining the single crystals required for the analysis. scentree.cosigmaaldrich.com However, crystal structures of related substituted dihydrofuranones have been determined. For instance, the structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one reveals key conformational features of the furanone ring. nih.govresearchgate.net
Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would yield precise data on its solid-state structure.
Table 3: Hypothetical Crystallographic Data Based on Dihydrofuran-2-one Derivatives
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ (a common chiral space group) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths/Angles | C=O, C-O, C-C bond lengths; Torsion angles of the ring |
| Conformation | Envelope or Twist conformation of the furanone ring |
| Absolute Configuration | Confirmed as (S) via Flack parameter analysis |
This analysis provides the ultimate confirmation of the stereochemistry established by synthesis and other spectroscopic methods.
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to (S)-5-Ethyl-dihydro-furan-2-one is a primary area for future research. While classical methods for lactone synthesis exist, there is a continuous drive to create novel pathways that are more sustainable and atom-economical. Future investigations could focus on catalytic methods that minimize waste and avoid harsh reaction conditions.
Recent advancements in the synthesis of related furanone structures have highlighted the potential of biocatalysis and the use of green catalysts. For instance, the synthesis of 5-hydroxy-2(5H)-furanone has been achieved using a titanium silicate (B1173343) molecular sieve catalyst, showcasing a greener approach to furanone production. rsc.orgresearchgate.net Similarly, the use of catalysts like potash alum in multicomponent reactions for synthesizing furan-2-ones points towards more environmentally friendly protocols. researchgate.net Future work on this compound could adapt these principles, exploring enzymatic resolutions or asymmetric catalysis to achieve high enantioselectivity and yield. The development of a catalytic process for producing 3,4,5-trisubstituted furan-2-one derivatives with high energy efficiency and waste prevention serves as a model for future sustainable syntheses. researchgate.net
Deeper Exploration of Molecular Mechanisms in Biological Systems
The 2(5H)-furanone core is present in numerous natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.com While the specific biological roles of this compound are not extensively documented, related furanone compounds have been identified as potential signaling molecules in bacteria, such as Lactobacillus helveticus. nih.gov This suggests that this compound and its derivatives could play a role in quorum sensing or other intercellular communication pathways.
Future research should aim to elucidate the specific molecular targets and mechanisms of action of this compound in various biological systems. This could involve screening for activity against a panel of microbial strains, cancer cell lines, and enzymes. Understanding these mechanisms is crucial for unlocking the therapeutic or agrochemical potential of this compound. Studies on other furan (B31954) derivatives have demonstrated cytotoxicity against cancer cell lines like HeLa, indicating a potential avenue for investigation. researchgate.net
Advancements in Stereoselective Synthesis and Chiral Control
The "S" configuration of the chiral center at the 5-position is a key feature of this compound. The development of highly stereoselective synthetic methods is paramount for producing this enantiomerically pure compound, which is essential for studying its specific biological interactions.
Future research in this area should focus on asymmetric synthesis methodologies. This could include the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations to control the stereochemistry of the ethyl group introduction. The synthesis of other complex dihydrofurans has successfully employed regio- and stereoselective approaches, such as three-component domino reactions, which could be adapted for the synthesis of this compound. researchgate.net The development of new chiral ligands for metal-catalyzed reactions, such as those used in the asymmetric Heck reaction for dihydrofuran synthesis, could also be a fruitful area of research. organic-chemistry.org
Applications as Chiral Building Blocks in Complex Organic Synthesis
Chiral lactones are valuable intermediates in the synthesis of complex, biologically active molecules. This compound, with its defined stereocenter and reactive lactone functionality, is well-suited for use as a chiral building block.
Future applications in this domain could involve the use of this compound as a starting material for the total synthesis of natural products or pharmaceutical agents. The lactone ring can be opened to reveal a stereochemically defined hydroxy acid, which can then be further elaborated. The furanone scaffold is a common motif in natural products, and the ability to introduce an ethyl group stereoselectively makes this compound a potentially valuable synthon.
| Potential Target Compound Class | Synthetic Strategy Utilizing this compound |
| Polyketide Natural Products | Ring-opening and chain extension |
| Bioactive Lactones | Modification of the lactone ring and functional group interconversion |
| Chiral Alcohols and Diols | Reduction of the lactone and further transformations |
Computational Design of New this compound Analogs for Specific Biological Targets
Computational chemistry and molecular modeling offer powerful tools for designing novel molecules with specific biological activities. Once the molecular targets of this compound are identified, computational methods can be employed to design analogs with enhanced potency and selectivity.
Future research in this area would involve in silico screening of virtual libraries of this compound derivatives against the binding sites of target proteins. This can help to prioritize the synthesis of the most promising candidates, saving time and resources. Structure-activity relationship (SAR) studies, guided by computational predictions, can further refine the design of new analogs. While no specific computational studies on this molecule were found, the general principles of medicinal chemistry and drug discovery are highly applicable. acs.org
Integration with Green Chemistry Principles for Sustainable Production
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of production methods that are sustainable and have a minimal environmental impact.
This involves several key areas of focus:
Use of Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials. The production of related compounds like 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural (B1680220) (HMF) is an example of this approach. mdpi.comresearchgate.net
Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. The use of solid acid catalysts or enzymes would be particularly advantageous. rsc.orgresearchgate.net
Benign Solvents: Utilizing environmentally friendly solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
The production of aromatics from furanic compounds over ZSM-5 catalysts is an example of research into the valorization of biomass-derived platform chemicals, a direction that aligns with the sustainable production of furan derivatives. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-5-Ethyl-dihydro-furan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via diastereoselective cycloaddition or acyloxyalkylation. For example, (S)-configured derivatives are obtained using chiral auxiliaries or asymmetric catalysis. Reaction optimization involves controlling temperature (e.g., ice-cooled conditions for selectivity) and solvent choice (tetrahydrofuran or CCl₄). Post-reaction purification via column chromatography or recrystallization ensures purity. Monitoring by TLC and characterization via melting point analysis and NMR spectroscopy are critical .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Alternatively, chiral HPLC coupled with polarimetry or comparative analysis of NMR chemical shifts against known enantiomers can validate stereochemistry. For example, diastereomeric derivatives synthesized with pivaloyl chloride show distinct splitting patterns in H-NMR spectra .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (~1750 cm) and hydroxyl groups.
- NMR (H and C) : Assigns proton environments (e.g., ethyl group at δ 0.9–1.5 ppm) and carbon backbone.
- Mass spectrometry (EI or ESI) : Confirms molecular weight (e.g., m/z 140.22 for C₉H₁₆O) and fragmentation patterns.
- Elemental analysis : Validates C/H ratios (±0.3% tolerance) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Diastereoselectivity is achieved through steric or electronic effects. For example, using bulky pivaloyl groups in acyloxyalkylation reactions directs nucleophilic attack to the less hindered face of the furanone ring. Low-temperature conditions (-20°C to 0°C) and chiral catalysts (e.g., DMAP derivatives) enhance selectivity. Computational modeling (DFT) predicts transition states to guide reagent design .
Q. What strategies resolve contradictions in reported antibacterial activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from impurities or isomer mixtures. Ensure purity (>95% by HPLC) and confirm stereochemistry before bioassays. Use standardized protocols (e.g., CLSI guidelines) with controls for biofilm inhibition (e.g., against Pseudomonas aeruginosa). Compare minimum inhibitory concentrations (MICs) across structurally validated analogs to isolate structure-activity relationships .
Q. How do structural isomers of this compound impact pharmacological outcomes, and how are they differentiated analytically?
- Methodological Answer : Isomers (e.g., 5-pentyl-3H vs. 5H-furan-2-one) exhibit distinct bioactivity due to spatial orientation. Differentiate via H-NMR coupling constants (e.g., vinyl protons) or NOE experiments. Gas chromatography (GC-MS) with chiral columns separates enantiomers, while tandem MS/MS identifies fragmentation pathways unique to each isomer .
Q. What mechanistic insights explain the anti-inflammatory properties of this compound derivatives?
- Methodological Answer : Assess inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models (RAW 264.7 cells). Use Western blotting to track NF-κB pathway modulation. Molecular docking studies predict interactions with COX-2 or 5-lipoxygenase active sites. Validate with in vivo models (e.g., carrageenan-induced paw edema) and compare IC₅₀ values against reference drugs .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the metabolic stability of this compound in vitro?
- Methodological Answer : Use hepatic microsomal assays (human or rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (Cl). Include positive controls (e.g., verapamil) and validate with CYP enzyme inhibition studies .
Q. What computational tools predict the environmental fate of this compound, and how are these models validated?
- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation (BIOWIN), bioaccumulation (log Kow), and ecotoxicity (LC₅₀ for Daphnia magna). Validate with experimental data from OECD 301F (ready biodegradability) or algal growth inhibition tests. Compare predicted vs. observed half-lives in water/soil matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
